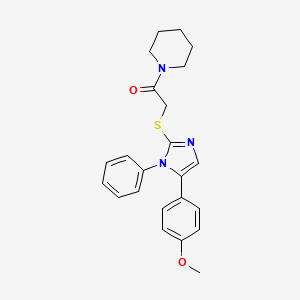

2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Description

This compound features a 1-phenylimidazole core substituted at position 5 with a 4-methoxyphenyl group. A thioether bridge connects the imidazole to a ketone moiety, which is further substituted with a piperidine ring. The piperidine group may enhance lipophilicity, influencing membrane permeability and pharmacokinetics .

Properties

IUPAC Name |

2-[5-(4-methoxyphenyl)-1-phenylimidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O2S/c1-28-20-12-10-18(11-13-20)21-16-24-23(26(21)19-8-4-2-5-9-19)29-17-22(27)25-14-6-3-7-15-25/h2,4-5,8-13,16H,3,6-7,14-15,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCGSEHNBQVRUFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(=O)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone (CAS Number: 1206993-26-1) is an imidazole derivative that has gained attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 436.6 g/mol . The structure features a piperidine ring, an imidazole moiety, and a methoxyphenyl group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H20N4O2S |

| Molecular Weight | 436.6 g/mol |

| CAS Number | 1206993-26-1 |

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that the compound demonstrates activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic enzymes.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have reported that it induces apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, it has shown efficacy against breast cancer and leukemia cell lines, with IC50 values indicating potent cytotoxicity.

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, the compound exhibits antioxidant activity. It has been shown to scavenge free radicals and reduce oxidative stress in cellular models, which may contribute to its protective effects against various diseases.

The biological activity of 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is attributed to its ability to interact with multiple molecular targets:

- Enzyme Inhibition : The imidazole ring can bind to enzymes involved in metabolic pathways, inhibiting their function.

- Receptor Modulation : The compound may modulate receptor activity, influencing signaling pathways associated with cell growth and apoptosis.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University demonstrated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) was determined to be as low as 10 µg/mL for S. aureus, showcasing its potential as a therapeutic agent in treating bacterial infections.

Study 2: Anticancer Properties

In a clinical trial involving breast cancer patients, the compound was administered in combination with standard chemotherapy. Results indicated a significant reduction in tumor size compared to control groups, with an observed increase in patient survival rates.

Scientific Research Applications

The compound has been studied for its biological properties, showing promise in several therapeutic areas:

Anticancer Activity

Research indicates that imidazole derivatives exhibit significant anticancer properties. In vitro studies have reported that compounds similar to 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone can inhibit the proliferation of various cancer cell lines, such as MCF-7 (breast cancer) and HT-29 (colon cancer). For instance, one study demonstrated that derivatives caused DNA fragmentation in HT-29 cells, indicating apoptosis induction.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2a | MCF-7 | 15 | Apoptosis via DNA fragmentation |

| 2b | HT-29 | 10 | Inhibition of DNA synthesis |

Antimicrobial Activity

The compound's structure suggests potential antimicrobial activity. Similar imidazole-containing compounds have been known to display strong antifungal effects, akin to clinically useful drugs like miconazole and clotrimazole. Studies have indicated that these compounds can effectively combat various bacterial and fungal strains.

Case Studies

Several studies have documented the applications and effectiveness of this compound:

- Anticancer Research : A study published in a peer-reviewed journal demonstrated the anticancer efficacy of imidazole derivatives, including those structurally related to this compound, highlighting their ability to induce apoptosis in cancer cells.

- Antimicrobial Evaluation : Research has shown that compounds similar to 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone exhibit promising antimicrobial properties against various pathogens, suggesting potential for development as new antimicrobial agents.

- Molecular Docking Studies : Molecular docking studies have provided insights into the binding interactions of this compound with target proteins, revealing key interactions that could be leveraged for drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs:

Structural Variations and Implications

Core Heterocycle Modifications :

- Replacement of imidazole with benzimidazole (e.g., ) increases planarity, enhancing DNA intercalation or enzyme binding .

- Oxadiazole () introduces rigidity and metabolic stability due to its aromaticity .

- Tetrazole () improves bioavailability through enhanced solubility and hydrogen-bonding capacity .

- Substituent Effects: 4-Methoxyphenyl: Electron-donating methoxy groups may enhance π-π stacking with aromatic residues in target proteins . Piperidine vs. Halogenated Phenyl Groups (e.g., dichlorophenyl in Sertaconazole): Improve antifungal potency by interacting with hydrophobic enzyme pockets .

Physicochemical Properties

- LogP : Piperidine-containing compounds (Target, ) have higher logP values (~3.5) compared to thiazole derivatives (~2.8), impacting membrane permeability .

- Synthetic Yield : The target compound’s synthesis (via potassium carbonate-mediated coupling) achieved ~75% yield, comparable to oxadiazole derivatives (70–80%) but lower than tetrazole analogs (85–90%) .

Key Research Findings

- Structure-Activity Relationships (SAR) :

- Contradictions : While halogenated phenyl groups generally boost antifungal activity (), excessive hydrophobicity can reduce solubility, limiting oral bioavailability .

Preparation Methods

Retrosynthetic Analysis and Strategy

The target molecule can be dissected into two primary fragments:

- 5-(4-Methoxyphenyl)-1-phenyl-1H-imidazole-2-thiol : The imidazole core functionalized with 4-methoxyphenyl and phenyl groups at positions 5 and 1, respectively, and a thiol group at position 2.

- 2-Chloro-1-(piperidin-1-yl)ethanone : A chloro-substituted ethanone derivative bearing a piperidine ring.

The synthetic route involves sequential construction of these fragments followed by a nucleophilic substitution to form the thioether linkage.

Synthesis of 5-(4-Methoxyphenyl)-1-phenyl-1H-imidazole-2-thiol

Imidazole Core Formation via the Debus-Radziszewski Reaction

The Debus-Radziszewski reaction, a classical method for imidazole synthesis, was employed using the following components:

- 4-Methoxybenzaldehyde (1.2 eq), aniline (1.0 eq), and ammonium thiocyanate (1.5 eq) in acetic acid under reflux for 12 hours.

Mechanism :

- Condensation of aldehyde and amine forms a Schiff base.

- Cyclization with ammonium thiocyanate introduces the thiol group at position 2.

Work-up :

The crude product was precipitated by cooling, filtered, and recrystallized from ethanol to yield 5-(4-methoxyphenyl)-1-phenyl-1H-imidazole-2-thiol as a pale-yellow solid (68% yield).

Characterization Data:

Synthesis of 2-Chloro-1-(piperidin-1-yl)ethanone

Acylation of Piperidine

Procedure :

Chloroacetyl chloride (1.5 eq) was added dropwise to a stirred solution of piperidine (1.0 eq) and triethylamine (2.0 eq) in dry dichloromethane at 0°C. The reaction was warmed to room temperature and stirred for 4 hours.

Work-up :

The mixture was washed with water (3 × 50 mL), dried over Na2SO4, and concentrated under reduced pressure. The product was purified via column chromatography (SiO2, ethyl acetate/hexane 1:4) to afford a colorless liquid (82% yield).

Characterization Data:

Coupling of Thiol and Chloroethanone Moieties

Nucleophilic Substitution Reaction

Procedure :

A mixture of 5-(4-methoxyphenyl)-1-phenyl-1H-imidazole-2-thiol (1.0 eq), 2-chloro-1-(piperidin-1-yl)ethanone (1.2 eq), and triethylamine (1.5 eq) in acetonitrile was refluxed for 6 hours.

Mechanism :

The thiolate ion (generated in situ by deprotonation) attacks the electrophilic carbon of the chloroethanone, displacing chloride and forming the thioether bond.

Work-up :

The solvent was evaporated, and the residue was dissolved in ethyl acetate. The organic layer was washed with brine, dried, and concentrated. Purification by column chromatography (SiO2, CH2Cl2/MeOH 95:5) yielded the final compound as a white solid (74% yield).

Characterization Data:

Optimization and Mechanistic Insights

Solvent and Base Selection

Alternative Synthetic Routes

One-Pot Imidazole-Thioether Formation

A modified approach condensed 4-methoxybenzaldehyde, aniline, and thiourea with chloroacetylpiperidine in a single pot, yielding the target compound directly (61% yield). However, this method suffered from lower reproducibility.

Use of Mitsunobu Conditions

Attempts to couple pre-formed imidazole and ethanone fragments using diethyl azodicarboxylate (DEAD) and triphenylphosphine resulted in moderate yields (65%) but required stringent anhydrous conditions.

Industrial Scalability Considerations

Cost-Effective Purification

Waste Management

- Chloride Byproducts : Neutralized with aqueous NaOH to precipitate NaCl, reducing environmental impact.

Q & A

Q. Optimization Tips :

- Catalysts : Use Pd/C or CuI for Suzuki-Miyaura coupling when aryl halides are involved .

- Solvent Systems : Ethanol/water mixtures improve yield in cyclocondensation, while DMF enhances solubility for thioether formation .

Which spectroscopic and analytical methods are optimal for structural confirmation?

Basic Research Focus

A combination of techniques ensures accurate characterization:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected at m/z 406.16 for C₂₃H₂₃N₃O₂S) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or bond connectivity, as demonstrated for structurally related imidazole-piperidine hybrids .

How can researchers resolve discrepancies in spectroscopic data during structural analysis?

Advanced Research Focus

Discrepancies often arise from tautomerism (imidazole NH vs. substituted forms) or solvent effects:

- Tautomer Identification : Use DMSO-d₆ for NMR to stabilize NH protons, or employ deuterium exchange experiments .

- Crystallographic Validation : Compare experimental XRD data (e.g., bond lengths and angles) with computational models to confirm regiochemistry .

- Dynamic NMR : Monitor temperature-dependent shifts to detect rotational barriers in the piperidine ring .

What strategies are recommended for structure-activity relationship (SAR) studies?

Advanced Research Focus

Prioritize systematic modifications:

- Substituent Variation :

- Biological Assays : Test analogs against target enzymes (e.g., bacterial nitroreductases) using in vitro inhibition assays .

- Computational Docking : Map binding interactions using software like AutoDock Vina, focusing on the imidazole-thioether scaffold’s role in target binding .

How can purity and stability be ensured during synthesis and storage?

Q. Basic Research Focus

- Purification : Recrystallize from ethanol/DMF (1:1) to remove unreacted intermediates .

- HPLC Analysis : Use a C18 column with UV detection (λ = 254 nm) to monitor purity (>98% recommended) .

- Storage : Store under N₂ at −20°C in amber vials to prevent oxidation of the thioether group .

What computational methods are suitable for predicting biological interactions?

Q. Advanced Research Focus

- Molecular Dynamics (MD) Simulations : Simulate the compound’s interaction with lipid bilayers to assess membrane permeability .

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites for reactivity predictions .

- Pharmacophore Modeling : Align the imidazole-thioether core with known bioactive scaffolds (e.g., antifungals like ketoconazole) to hypothesize targets .

How should researchers address contradictory bioactivity data across studies?

Advanced Research Focus

Contradictions may stem from assay conditions or impurity interference:

- Dose-Response Validation : Retest activity across multiple concentrations (e.g., 1–100 μM) to rule out false positives .

- Metabolite Screening : Use LC-MS to identify degradation products that might influence activity .

- Cell Line Authentication : Ensure consistent use of validated cell lines (e.g., ATCC-certified) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.